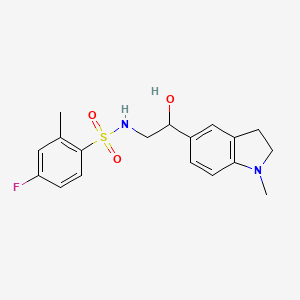

4-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

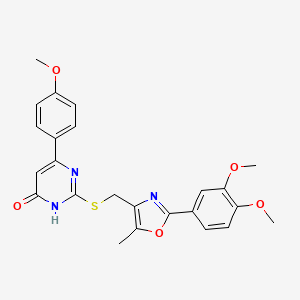

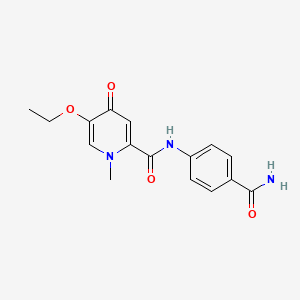

“4-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-methylbenzenesulfonamide” is a chemical compound with the molecular formula C17H18ClFN2O3S. It contains an indole nucleus, which is a bioactive aromatic compound found in many important synthetic drug molecules .

Molecular Structure Analysis

The molecular structure of this compound includes an indole nucleus, which is also known as benzopyrrole. This nucleus contains a benzenoid ring and has 10 π-electrons, which makes it aromatic in nature .Applications De Recherche Scientifique

COX-2 Inhibition and Pain Management

Sulfonamides have been explored for their selective inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. Research by Hashimoto et al. (2002) demonstrated that the introduction of a fluorine atom into benzenesulfonamide derivatives could significantly enhance COX-2 selectivity and potency. This led to the identification of a potent COX-2 inhibitor, JTE-522, which shows promise for treating conditions like rheumatoid arthritis and acute pain (Hiromasa Hashimoto et al., 2002).

Antimicrobial Applications

Sulfonamides have shown significant antimicrobial activity. Vanparia et al. (2010) synthesized a novel sulfonamide derivative with enhanced antimicrobial effects against various bacterial and fungal strains. This highlights the potential of sulfonamides in developing new antimicrobial agents (S. Vanparia et al., 2010).

Corrosion Inhibition

The application of sulfonamide derivatives in corrosion inhibition was explored by Kaya et al. (2016), who studied the effectiveness of piperidine derivatives on iron corrosion. Quantum chemical calculations and molecular dynamics simulations revealed that these compounds could serve as efficient corrosion inhibitors, suggesting potential applications in industrial maintenance and protection (S. Kaya et al., 2016).

Fluorescent Probes for Metal Ions

Sulfonamide derivatives have been utilized as precursors for fluorescent probes, specifically for detecting metal ions such as Zn(II). Kimber et al. (2003) synthesized analogues of a Zinquin-related fluorophore, demonstrating the utility of such compounds in bioimaging and analytical chemistry (M. Kimber et al., 2003).

Bioconjugation Techniques

Chang et al. (1992) reported on the activation of hydroxyl groups using 4-fluorobenzenesulfonyl chloride for the covalent attachment of biologicals to solid supports. This technique has potential applications in biotechnology, including the development of biosensors and therapeutic agents (Y. A. Chang et al., 1992).

Mécanisme D'action

Orientations Futures

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . Therefore, “4-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-methylbenzenesulfonamide”, being an indole derivative, could be a subject of future research in the field of medicinal chemistry.

Propriétés

IUPAC Name |

4-fluoro-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O3S/c1-12-9-15(19)4-6-18(12)25(23,24)20-11-17(22)14-3-5-16-13(10-14)7-8-21(16)2/h3-6,9-10,17,20,22H,7-8,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYBPHHNORUGAFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2849752.png)

![4-chloro-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2849757.png)

![3-(4-methoxybenzyl)-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2849760.png)

![4-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2849764.png)

![4-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)butanamide](/img/structure/B2849765.png)